3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Catalog No.
S3059263
CAS No.
1235267-63-6
M.F
C21H22F2N2O3
M. Wt
388.415
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl...

CAS Number

1235267-63-6

Product Name

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

IUPAC Name

3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide

Molecular Formula

C21H22F2N2O3

Molecular Weight

388.415

InChI

InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27)

InChI Key

CTIXHDKFTAXPGS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3

Solubility

not available
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, also known as PHA-848125AC, is a novel small molecule compound designed for use in scientific research. This paper aims to provide an informative and engaging piece of work by exploring the definition, background, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule compound designed for use in scientific research. It is classified as a benzamide and contains two fluorine atoms and a piperidine ring. 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has been shown to have biological activity that may be useful in various fields of research and industry.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has a molecular formula of C25H26F2N2O3 and a molecular weight of 440.49 g/mol. This compound is a crystalline solid that is white to off-white in color. The melting point of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is reported to be 203-205°C. It is slightly soluble in water and soluble in organic solvents such as methanol and acetonitrile.
The synthesis of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide involves a multi-step process that begins with the reaction of 2-bromo-4-fluorobenzonitrile with sodium hydride to form 4-fluoro-2-(4-hydroxyphenoxy)benzonitrile. This compound is then reacted with 1,4-bis(chloromethyl)benzene to form 4-fluoro-2-(4-(chloromethyl)phenoxy)benzamide, which is then reacted with piperidine to form 3,4-difluoro-N-((1-(2-(chloromethyl)phenoxy)acetyl)piperidin-4-yl)benzamide. Finally, this compound is reacted with sodium phenoxyacetate to form 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide.
The characterization of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is typically done using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques can be used to confirm the chemical structure and purity of the compound.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide can be analyzed using various techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These analytical methods can be used to determine the purity and concentration of the compound in various samples.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has been shown to have biological activity in various preclinical studies. It has been demonstrated to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a role in cell division. This inhibition of CDK2 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Studies have shown that 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has low toxicity in laboratory animals. However, further studies are needed to determine the safety of this compound in humans.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has potential applications in various fields of research and industry. It can be used as a tool compound to study the role of CDK2 in cell division and cancer. In addition, this compound may have potential as an anti-cancer therapeutic.
Research on 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is ongoing. Several preclinical studies have been conducted to investigate its biological activity and potential as an anti-cancer therapeutic. Further studies are needed to determine the safety and efficacy of this compound in humans.
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has potential implications in various fields of research and industry. In cancer research, this compound can be used as a tool to study the role of CDK2 in cancer cells. As an anti-cancer therapeutic, 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide may have potential as a targeted therapy for various types of cancer.
Although 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide has shown promising results in preclinical studies, there are limitations to its use. Further studies are needed to determine the safety and efficacy of this compound in humans. In addition, the potential for off-target effects and drug resistance should be considered. Future directions of research on 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide include further studies on its mechanisms of action, determination of optimal dosing schedules, and exploration of its potential in combination therapies with other anti-cancer agents. Other future directions also include the development of novel analogs with improved pharmacological properties, as well as the investigation of the suitability of 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide in the treatment of other diseases, beyond cancer.
In conclusion, 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a novel small molecule compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. As research on 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide continues, it may have the potential to make significant contributions to the understanding and treatment of cancer and other diseases.

XLogP3

3.3

Dates

Modify: 2023-08-18

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